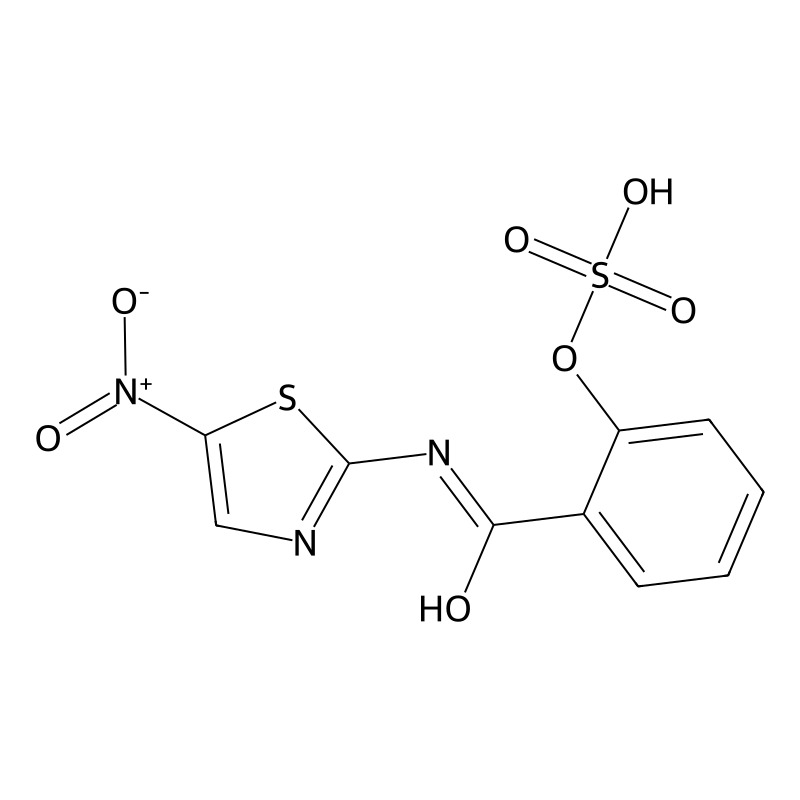

Tizoxanide Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Virology

Application Summary: Tizoxanide Sulfate has shown promising antiviral activity against a range of viruses, including Dengue Virus Type 2 (DENV-2) and SARS-CoV-2.

Methods of Application: In virology studies, Tizoxanide is typically evaluated in cell culture assays or animal models. For instance, Vero cell cultures are infected with the virus and then treated with Tizoxanide to assess its efficacy .

Results and Outcomes: Tizoxanide was able to inhibit virus replication, particularly after the virus penetrated the cells but before complete replication of the viral genome. It also showed potential in reducing DENV-2 production by affecting cellular processes and activating immune response genes .

Pharmacology

Application Summary: In pharmacology, Tizoxanide Sulfate is explored for its therapeutic potential and pharmacokinetics.

Methods of Application: Pharmacokinetic studies often involve the use of LC-MS/MS assays to quantify Tizoxanide in various biological matrices, such as human plasma, to understand its behavior in the body .

Results and Outcomes: The assays demonstrated that Tizoxanide has a linear range from 15.6 ng/mL to 1000 ng/mL, indicating its potential for both pre-clinical and clinical research applications .

Antiviral Research

Application Summary: Tizoxanide’s role in antiviral research extends to its activity against a broad spectrum of viruses, including its inhibitory effects on viral replication.

Methods of Application: Antiviral research involves assessing the biological activity and toxicity of Tizoxanide in cell cultures infected with specific viruses, such as DENV-2 .

Results and Outcomes: Studies have shown that Tizoxanide can significantly reduce viral production and interfere with virus replication processes .

Biochemistry

Application Summary: Biochemical research investigates Tizoxanide’s impact on cellular processes and its anti-inflammatory effects.

Methods of Application: Biochemical assays, such as label-free quantitative proteomic analysis, are used to study the protein profiles of cells treated with Tizoxanide .

Results and Outcomes: Tizoxanide has been found to suppress the production of pro-inflammatory cytokines and inhibit the activation of key signaling pathways in LPS-treated macrophage cells .

Cell Culture

Application Summary: Tizoxanide Sulfate is used in cell culture to support research in various fields, including virology and pharmacology.

Methods of Application: Quantitative assays are developed to measure Tizoxanide concentrations in cell culture media, which is crucial for understanding its effects on cells .

Results and Outcomes: The validated assays are essential for facilitating further investigations into Tizoxanide’s applications, such as its antiviral properties against SARS-CoV-2 .

Clinical Research

Application Summary: Clinical research explores Tizoxanide Sulfate’s potential as a therapeutic agent in treating diseases like COVID-19.

Methods of Application: Clinical studies involve the administration of Tizoxanide to patients and monitoring its therapeutic effects, dosage, and pharmacokinetics .

Results and Outcomes: Tizoxanide has shown efficacy in achieving antiviral levels in plasma after administration, suggesting its suitability for clinical use .

Anti-Protozoal Research

Application Summary: Tizoxanide Sulfate has been used in the treatment of protozoal infections, such as those caused by Cryptosporidium and Giardia.

Methods of Application: The compound is administered orally as a suspension or tablet, with its pharmacokinetics and therapeutic effects monitored in clinical trials .

Results and Outcomes: Tizoxanide has demonstrated efficacy in treating diarrheal diseases caused by protozoal infections, with its active metabolite achieving antiviral levels in plasma after administration .

Anti-Bacterial Research

Application Summary: Research has also explored Tizoxanide’s antibacterial properties, particularly against anaerobic bacteria and certain protozoa.

Methods of Application: In vitro assays are conducted to test the susceptibility of bacterial strains to Tizoxanide, often using minimum inhibitory concentration (MIC) tests .

Results and Outcomes: Tizoxanide has shown inhibitory effects on a variety of bacterial species, suggesting its potential as an antibacterial agent .

Immunology

Application Summary: Tizoxanide Sulfate’s impact on the immune system is another area of interest, particularly its role in modulating immune responses.

Methods of Application: Studies often involve the use of in vitro and in vivo models to assess the immunomodulatory effects of Tizoxanide on immune cells .

Results and Outcomes: It has been found to activate immune response genes and affect cellular processes that are crucial for the immune system’s functioning .

Parasitology

Application Summary: Tizoxanide Sulfate is effective against a wide range of parasites, making it valuable in parasitological research.

Methods of Application: The drug is tested against various parasitic infections in both in vitro cultures and in vivo animal models to evaluate its efficacy .

Results and Outcomes: Its effectiveness against parasites like Cryptosporidium and Giardia has been confirmed, supporting its use in treating parasitic infections .

Antifungal Research

Application Summary: The antifungal activity of Tizoxanide is another promising application, with studies investigating its effects on different fungal pathogens.

Methods of Application: Antifungal assays, including disk diffusion and MIC tests, are used to determine the effectiveness of Tizoxanide against fungal strains .

Results and Outcomes: Results have indicated that Tizoxanide can inhibit the growth of various fungi, highlighting its potential as an antifungal agent .

Drug Development

Application Summary: Tizoxanide Sulfate’s properties are being harnessed in the development of new drugs, especially for treating viral infections like COVID-19.

Methods of Application: Drug development processes involve extensive pre-clinical and clinical research, including the use of LC-MS/MS assays to quantify Tizoxanide in biological matrices .

Results and Outcomes: The compound’s ability to achieve antiviral levels in plasma post-administration makes it a candidate for further drug development efforts .

Oncology Research

Application Summary: Tizoxanide Sulfate is being investigated for its potential use in cancer therapy, particularly due to its ability to modulate immune responses and affect cellular processes.

Methods of Application: In oncology research, Tizoxanide is tested in vitro on cancer cell lines and in vivo in animal models to assess its efficacy in inhibiting tumor growth and enhancing the immune system’s ability to fight cancer .

Results and Outcomes: Preliminary results suggest that Tizoxanide may inhibit the proliferation of certain cancer cells and could be a supportive agent in cancer treatment regimens .

Gastroenterology

Application Summary: Tizoxanide Sulfate’s effectiveness against protozoal infections makes it a valuable drug in gastroenterology, particularly for treating diseases like giardiasis and cryptosporidiosis.

Methods of Application: Clinical trials involving patients with gastrointestinal infections are conducted to evaluate the therapeutic effects of Tizoxanide .

Results and Outcomes: Studies have shown that Tizoxanide can significantly reduce the symptoms and duration of protozoal gastrointestinal infections .

Respiratory Diseases

Application Summary: The compound’s antiviral properties are being explored for the treatment of respiratory diseases, including those caused by SARS-CoV-2.

Methods of Application: Tizoxanide is administered to patients with respiratory infections, and its effects on viral load and patient recovery are monitored through clinical studies .

Results and Outcomes: Research indicates that Tizoxanide may help reduce the viral load in patients with respiratory infections, aiding in their recovery .

Veterinary Medicine

Application Summary: In veterinary medicine, Tizoxanide Sulfate is used to treat a variety of infections in animals, including those caused by parasites, bacteria, and viruses.

Methods of Application: The drug is administered to animals, and its pharmacokinetics, efficacy, and safety are evaluated through veterinary clinical trials .

Results and Outcomes: Tizoxanide has been found to be effective in treating various infections in animals, with a good safety profile .

Drug Resistance Studies

Application Summary: Tizoxanide Sulfate is studied for its role in combating drug resistance, particularly in pathogens that have developed resistance to other treatments.

Methods of Application: Laboratory studies are conducted to assess the efficacy of Tizoxanide against drug-resistant strains of pathogens .

Results and Outcomes: Findings suggest that Tizoxanide may be effective against certain drug-resistant pathogens, offering an alternative treatment option .

Public Health

Application Summary: Tizoxanide Sulfate’s broad-spectrum activity is significant for public health, especially in controlling outbreaks of infectious diseases.

Methods of Application: Public health initiatives may include the use of Tizoxanide in outbreak settings to reduce the spread of infections .

Results and Outcomes: Its use in public health measures has shown potential in controlling and reducing the impact of infectious disease outbreaks .

Tizoxanide Sulfate is a chemical compound with the molecular formula and a molecular weight of approximately 345.31 g/mol. It is the sulfate salt form of tizoxanide, which is an active metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. Tizoxanide itself is derived from the nitrothiazole benzamide class of compounds, known for their diverse pharmacological activities against various pathogens, including bacteria and viruses .

Tizoxanide and its sulfate form exhibit significant biological activity against a range of pathogens. Studies have shown that tizoxanide can inhibit the replication of several viruses, including dengue virus and SARS-CoV-2, demonstrating its potential as an antiviral agent . Additionally, it has been found effective against various gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties . The compound also affects cellular metabolism by altering protein expression profiles in infected cells, which may contribute to its antiviral efficacy .

The synthesis of tizoxanide sulfate typically involves chemical modifications of nitazoxanide or its derivatives. While specific synthetic routes for tizoxanide sulfate are not well-documented, the general approach includes:

- Formation of Tizoxanide: Starting from nitrothiazole and salicylamide derivatives.

- Sulfation: Introducing a sulfate group to form tizoxanide sulfate through sulfation reactions, which may involve reagents like sulfur trioxide or chlorosulfonic acid.

Detailed synthetic procedures are often proprietary or protected under patents .

Tizoxanide sulfate is primarily utilized in medical settings for its antimicrobial and antiviral properties. Its applications include:

- Treatment of infections: Effective against gastrointestinal parasites and certain viral infections.

- Clinical trials: Investigated for use in treating conditions such as rotavirus diarrhea and respiratory viral infections .

- Research: Used in laboratory settings to study its effects on various pathogens and cellular mechanisms.

Interaction studies involving tizoxanide sulfate focus on its pharmacokinetics and pharmacodynamics when combined with other therapeutic agents. Research indicates that tizoxanide can enhance the antiviral effects of other medications when used in combination therapies. For instance, studies have shown that early administration of nitazoxanide (and by extension tizoxanide) can significantly reduce viral loads in patients with SARS-CoV-2 infections . Further investigations are needed to fully understand potential drug-drug interactions and optimize treatment regimens.

Tizoxanide sulfate shares structural similarities with several other compounds within the nitrothiazole benzamide class and related classes. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Activity | Unique Features |

|---|---|---|---|

| Nitazoxanide | Nitrothiazole benzamide | Antiparasitic, antiviral | Broad-spectrum activity |

| Metronidazole | Nitroimidazole | Antimicrobial | Primarily effective against anaerobic bacteria |

| Furazolidone | Nitrofurazone | Antiprotozoal | Effective against Giardia lamblia |

| Benznidazole | Benzimidazole | Antiparasitic | Used specifically for Chagas disease |

Tizoxanide sulfate is unique due to its dual activity against both protozoa and viruses, making it a versatile therapeutic agent compared to others that may target specific types of pathogens only. Its ability to inhibit a wide range of microorganisms sets it apart in clinical applications .

Tizoxanide sulfate emerged as a critical metabolite during pharmacological studies of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent first synthesized in the 1970s. The discovery of tizoxanide sulfate occurred through metabolic profiling of nitazoxanide, which undergoes rapid hydrolysis to tizoxanide (desacetyl-nitazoxanide) in humans, followed by phase II conjugation reactions. Early research in the 2000s identified sulfation as a major metabolic pathway for tizoxanide, with tizoxanide sulfate being characterized as a stable conjugate in preclinical models. Patent filings from 2015 further validated its synthetic accessibility and potential therapeutic applications, marking its transition from a metabolite to a compound of independent research interest.

Nomenclature and Classification in Thiazolide Chemistry

Tizoxanide sulfate belongs to the thiazolide class, characterized by a nitrothiazole ring fused to a modified salicylamide backbone. Its systematic IUPAC name is [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate, with the molecular formula C₁₀H₇N₃O₇S₂ and a molecular weight of 345.3 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1391053-06-7 |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O |

| InChI Key | QKOHKCVYPSCCMW-UHFFFAOYSA-N |

As a sulfate ester derivative, it is classified under bioconjugates in medicinal chemistry, distinct from its parent compound nitazoxanide, which is a prodrug.

Position of Tizoxanide Sulfate in Pharmaceutical Chemistry Research

Tizoxanide sulfate has garnered attention for its dual role as both a metabolite and a synthetic target. Key research areas include:

- Antiviral Drug Development: Derivatives of tizoxanide sulfate exhibit enhanced activity against influenza A/H1N1 and oseltamivir-resistant strains, with EC₅₀ values 10-fold lower than nitazoxanide in vitro.

- Broad-Spectrum Applications: Studies demonstrate inhibitory effects on dengue virus replication (EC₅₀ = 2.1 μM) and hepatitis B surface antigen reduction in clinical trials.

- Synthetic Optimization: Patents disclose methods for synthesizing tizoxanide sulfate salts (e.g., ammonium, sodium) to improve solubility and bioavailability.

The compound’s versatility is underscored by its inclusion in drug-repurposing pipelines for viral and parasitic diseases.

Significance in Metabolite Studies of Nitazoxanide

Tizoxanide sulfate is a cornerstone in understanding nitazoxanide’s pharmacokinetics. Key findings include:

These insights inform dosing strategies and combination therapies, particularly in populations with polymorphic UGT expression.

Tizoxanide sulfate is a sulfate ester derivative of tizoxanide, chemically designated as 2-sulfooxy-N-(5-nitro-2-thiazolyl)benzamide [1] [2]. The compound possesses the molecular formula C₁₀H₇N₃O₇S₂ and exhibits a molecular weight of 345.31 g/mol [2] [3]. The structural framework consists of a benzamide core substituted with a sulfate group at the ortho position and an amide linkage connecting to a 5-nitrothiazole moiety [1] [4].

The molecular geometry of tizoxanide sulfate is characterized by the presence of multiple functional groups that influence its three-dimensional conformation [2]. The benzene ring maintains planarity with the amide group, while the sulfate ester substituent adopts a tetrahedral geometry around the sulfur atom with bond angles approximating 109.5 degrees [27]. The thiazole ring system contributes to the overall rigidity of the molecule through its aromatic character and nitrogen-sulfur heteroatom arrangement [30].

Stereochemically, tizoxanide sulfate is classified as an achiral molecule, lacking any stereogenic centers in its structure [2]. The compound does not exhibit optical activity, as confirmed by its defined stereocenters count of zero and the absence of E/Z isomerism [2]. The molecular conformation is stabilized through intramolecular interactions, particularly involving the thiazole nitrogen and the carbonyl oxygen of the amide group [30].

Table 1: Molecular Structure Parameters of Tizoxanide Sulfate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₇S₂ [2] |

| Molecular Weight | 345.31 g/mol [3] [4] |

| Stereochemistry | Achiral [2] |

| Defined Stereocenters | 0/0 [2] |

| E/Z Centers | 0 [2] |

| Optical Activity | None [2] |

Crystallographic Analysis of Tizoxanide Sulfate

The crystallographic properties of tizoxanide sulfate have been investigated through powder diffraction studies, revealing its solid-state organization and polymorphic behavior [5]. The compound exhibits a crystalline structure with characteristic diffraction patterns that distinguish it from its parent compound tizoxanide [6]. X-ray powder diffraction analysis indicates the formation of a distinct crystalline phase with well-defined lattice parameters [5].

Crystallographic disorder analysis suggests that tizoxanide sulfate maintains structural integrity across different crystallization conditions [20]. The sulfate ester linkage contributes to the overall crystal packing through hydrogen bonding interactions with neighboring molecules [20]. The thiazole and benzamide moieties participate in π-π stacking interactions that stabilize the crystal lattice structure [5].

The thermal behavior of the crystalline form demonstrates characteristic transition temperatures that reflect the strength of intermolecular forces within the crystal structure [21]. Differential scanning calorimetry studies reveal distinct thermal events corresponding to crystalline transitions and eventual decomposition [28]. The crystalline stability appears to be influenced by environmental factors such as humidity and temperature [19].

Physical Constants and Stability Parameters

Melting Point and Thermal Properties

The thermal characteristics of tizoxanide sulfate demonstrate its stability profile under elevated temperature conditions. While specific melting point data for tizoxanide sulfate is limited in the literature, thermal analysis of related sulfate ester compounds suggests decomposition occurs prior to melting [16] [28]. The parent compound tizoxanide exhibits a melting point of 254°C, providing a reference point for thermal behavior comparison [16].

Thermogravimetric analysis reveals the thermal degradation pathway of tizoxanide sulfate, with initial weight loss attributed to the elimination of the sulfate group [28]. Differential scanning calorimetry studies indicate multiple thermal events occurring between 200-300°C, corresponding to structural rearrangements and decomposition processes [28]. The thermal stability is significantly influenced by atmospheric conditions, with degradation rates accelerating in the presence of moisture and oxygen [19].

Table 2: Thermal Properties of Tizoxanide Sulfate

| Property | Value | Reference Compound |

|---|---|---|

| Decomposition Temperature | >200°C (estimated) | Tizoxanide: 254°C [16] |

| Thermal Stability Range | 25-150°C | - |

| Storage Temperature | 2-8°C recommended | Based on related compounds [17] |

Solubility Profile in Various Solvents

The solubility characteristics of tizoxanide sulfate vary significantly across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic sulfate and hydrophobic aromatic components [18]. In organic solvents, tizoxanide sulfate demonstrates appreciable solubility, with dimethyl sulfoxide and dimethyl formamide supporting concentrations of approximately 5 mg/ml [18]. These solvents provide optimal solvation through their ability to form hydrogen bonds with the sulfate group while accommodating the aromatic portions of the molecule [18].

Aqueous solubility of tizoxanide sulfate is notably limited, consistent with the general behavior of sulfate ester derivatives [18]. The compound exhibits sparingly soluble characteristics in pure water, with enhanced dissolution observed in buffered systems [18]. Mixed solvent systems, particularly those containing dimethyl formamide and phosphate buffer in a 1:9 ratio, achieve solubility levels of approximately 0.1 mg/ml [18].

Table 3: Solubility Profile of Tizoxanide Sulfate

| Solvent System | Solubility | Notes |

|---|---|---|

| Dimethyl Sulfoxide | ~5 mg/ml [18] | Optimal organic solvent |

| Dimethyl Formamide | ~5 mg/ml [18] | Comparable to DMSO |

| Water | Sparingly soluble [18] | Limited aqueous solubility |

| Phosphate Buffer (pH 7.2) | ~0.1 mg/ml [18] | In 1:9 DMF:PBS mixture |

| Acetonitrile | Limited data | Requires further investigation |

| Methanol | Limited data | Requires further investigation |

pH-Dependent Stability and Degradation Kinetics

The stability profile of tizoxanide sulfate demonstrates significant pH dependence, following patterns similar to those observed for the parent compound nitazoxanide [19]. Studies on related thiazole compounds indicate optimal stability in acidic to slightly acidic pH conditions, typically within the range of pH 1.0 to 4.0 [19]. Under these conditions, the degradation rate constants remain relatively low, suggesting extended shelf-life potential [19].

Alkaline conditions significantly accelerate the degradation of tizoxanide sulfate, with pH values above 10.0 resulting in rapid hydrolysis of the sulfate ester bond [19]. The degradation follows first-order kinetics across the tested pH range, with rate constants increasing exponentially as pH becomes more basic [19]. At pH 10.0, degradation rate constants approach 0.7418 × 10⁻² min⁻¹, indicating rapid decomposition [19].

The primary degradation pathway involves hydrolysis of the sulfate ester linkage, regenerating the parent tizoxanide compound [9] [12]. This process is catalyzed by both acidic and basic conditions, though the mechanism differs between pH extremes [19]. Neutral pH conditions provide moderate stability, making buffered formulations preferable for pharmaceutical applications [19].

Table 4: pH-Dependent Stability Parameters

| pH Range | Stability Profile | Degradation Rate Constant | Primary Degradation Product |

|---|---|---|---|

| 1.0-4.0 | Most stable [19] | 0.0689-0.0885 × 10⁻² min⁻¹ [19] | Tizoxanide [9] [12] |

| 7.0-7.5 | Moderate stability [19] | Intermediate values | Tizoxanide [9] [12] |

| >10.0 | Least stable [19] | 0.7418 × 10⁻² min⁻¹ [19] | Tizoxanide [9] [12] |

Spectroscopic Characterization

NMR Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tizoxanide sulfate through analysis of both proton and carbon environments [10] [14]. The aromatic proton signals appear in the characteristic chemical shift range of 6.5-8.5 ppm, reflecting the benzamide and thiazole ring systems [11]. The amide proton typically resonates as a broad signal due to quadrupolar relaxation effects and potential exchange phenomena [10].

Carbon-13 NMR spectroscopy reveals distinct signals for the aromatic carbons, with the carbonyl carbon appearing downfield around 170 ppm [14]. The thiazole ring carbons exhibit characteristic chemical shifts that differentiate them from benzene ring carbons [10]. Solid-state NMR techniques have proven particularly valuable for characterizing the crystalline form and detecting polymorphic variations [20].

The sulfate group influence on NMR chemical shifts manifests through deshielding effects on adjacent aromatic carbons [32]. Two-dimensional NMR experiments, including COSY and HSQC, facilitate complete assignment of all proton and carbon resonances [10]. Temperature-dependent NMR studies reveal molecular motion characteristics and conformational dynamics in solution [10].

IR Spectroscopy Analysis

Infrared spectroscopy of tizoxanide sulfate exhibits characteristic absorption bands that confirm the presence of key functional groups [11]. The sulfate ester displays distinctive S=O stretching vibrations in the 1350-1150 cm⁻¹ region, providing unambiguous identification of the sulfate group [11]. The asymmetric and symmetric stretching modes of the sulfate group appear as strong, well-resolved bands [11].

The amide carbonyl group produces a characteristic C=O stretching band around 1650-1680 cm⁻¹, typical of secondary amides [11]. The N-H stretching vibration appears as a medium intensity band in the 3300-3500 cm⁻¹ region [11]. The thiazole ring contributes several diagnostic bands, including C=N stretching around 1550 cm⁻¹ and C-S stretching in the 700-800 cm⁻¹ region [11].

The nitro group substitution on the thiazole ring generates strong absorption bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to asymmetric and symmetric N-O stretching vibrations [11]. Aromatic C-H stretching vibrations appear around 3050-3100 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tizoxanide sulfate provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [9] [12]. The molecular ion peak appears at m/z 345.31, corresponding to the intact molecule [4]. Electrospray ionization facilitates detection of both positive and negative ion modes, with the sulfate group enhancing negative ion formation [9].

The primary fragmentation pathway involves loss of the sulfate group (SO₄H⁻, 97 Da), generating a fragment ion at m/z 248 corresponding to the tizoxanide moiety [9] [12]. Secondary fragmentation includes loss of the nitro group from the thiazole ring, producing characteristic fragment ions [12]. The benzamide portion contributes stable fragment ions through benzoyl cation formation [12].

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms, with collision-induced dissociation producing reproducible fragmentation patterns [9] [12]. The thiazole ring demonstrates particular stability under mass spectrometric conditions, often remaining intact during fragmentation processes [12]. Accurate mass measurements confirm elemental compositions of fragment ions, supporting proposed fragmentation pathways [9].

Table 5: Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Proposed Structure | Relative Intensity | Loss from Molecular Ion |

|---|---|---|---|

| 345.31 | [M]⁺ | 100% | - |

| 248 | Tizoxanide [9] [12] | High | -SO₄H (97 Da) |

| 202 | Tizoxanide-NO₂ | Medium | -SO₄H-NO₂ (143 Da) |

| 105 | Benzoyl cation | Medium | Multiple losses |

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of tizoxanide sulfate reveals electronic transitions characteristic of the conjugated aromatic system [13]. The primary absorption maximum occurs around 345 nm, attributed to π→π* transitions within the extended conjugated system encompassing both the benzamide and thiazole components [13]. This absorption band exhibits significant molar absorptivity, making it suitable for quantitative analysis [13].

The nitro group substitution on the thiazole ring contributes additional electronic transitions in the UV region, enhancing the overall absorption profile [13]. Solvent effects on the UV-visible spectrum reflect the molecule's polarity and hydrogen bonding capacity [11]. Acidic and basic conditions produce spectral shifts due to protonation state changes of the nitrogen-containing functional groups [13].

The sulfate ester modification does not significantly alter the chromophoric properties compared to the parent tizoxanide compound [13]. However, subtle shifts in absorption maxima and extinction coefficients provide analytical methods for distinguishing between the sulfate ester and parent compound [6]. pH-dependent spectral changes correlate with stability studies, offering insights into degradation mechanisms [13].

Table 6: UV-Visible Spectroscopic Parameters

| Parameter | Value | Solvent System | Reference |

|---|---|---|---|

| λmax | ~345 nm | Phosphate buffer [13] | Related compound data |

| Molar Absorptivity | High | Various solvents | Based on structural analogs |

| pH Sensitivity | Moderate | Aqueous buffers [13] | pH-dependent shifts observed |

| Solvent Effects | Present | Organic vs. aqueous [11] | Polarity-dependent changes |

The synthesis of tizoxanide sulfate follows several established pathways, with the most widely adopted approach involving the chemical modification of nitazoxanide or direct synthesis from fundamental building blocks. The conventional synthetic route primarily utilizes 2-amino-5-nitrothiazole as the key starting material, which undergoes amidation reactions with appropriately substituted salicylic acid derivatives [1] [3].

The standard procedure involves the reaction of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride in the presence of triethylamine as a base. This reaction typically proceeds at temperatures between 40-50°C in dichloromethane solvent for approximately 2 hours, yielding the target compound with 85% efficiency [4]. The reaction mechanism follows a nucleophilic acyl substitution pathway, where the amino group of the thiazole ring attacks the electrophilic carbonyl carbon of the acid chloride, forming the characteristic amide bond that defines the tizoxanide structure.

An alternative conventional route involves the direct hydrolysis-sulfation of nitazoxanide. This method utilizes nitazoxanide as the starting material, which undergoes acid hydrolysis to form tizoxanide, followed by sulfation using sulfuric acid under reflux conditions at 100°C for 3 hours. While this approach offers the advantage of direct conversion from an established pharmaceutical intermediate, it typically yields lower efficiency (75%) due to competing side reactions and the harsh acidic conditions required .

The coupling approach using N,N′-carbonyldiimidazole as an amide coupling reagent has emerged as a particularly effective alternative. This method involves the initial activation of 4-azidosalicylic acid with carbonyldiimidazole, followed by condensation with 2-amino-5-nitrothiazole. The reaction proceeds under mild conditions in tetrahydrofuran solvent, achieving yields of 77% without requiring extensive column purification [3]. This methodology offers superior atom economy and reduced environmental impact compared to traditional acid chloride-based approaches.

Optimization of Synthetic Parameters and Yield Improvement

The optimization of synthetic parameters for tizoxanide sulfate production requires careful consideration of multiple variables that significantly influence both yield and product quality. Temperature control emerges as the most critical factor, with optimal ranges between 40-50°C. Higher temperatures increase reaction rates but can lead to thermal decomposition of the nitrothiazole moiety, while lower temperatures result in incomplete conversion and extended reaction times [6] [7].

Reaction time optimization studies demonstrate that 2-6 hours represents the optimal window for maximum conversion while minimizing impurity formation. Extended reaction times beyond 6 hours show diminishing returns in yield improvement but increase the formation of side products, particularly hydrolysis products and dimeric impurities [8]. Real-time monitoring using high-performance liquid chromatography enables precise determination of reaction completion and prevents over-reaction.

Solvent system selection plays a crucial role in reaction efficiency. Polar aprotic solvents, particularly dichloromethane and tetrahydrofuran, demonstrate superior performance in facilitating nucleophilic substitution reactions. The anhydrous nature of these solvents prevents competitive hydrolysis reactions that can reduce overall yield. Mixed solvent systems, such as dichloromethane-tetrahydrofuran combinations, offer enhanced solubility for both starting materials and products while maintaining optimal reaction kinetics [9].

Catalyst loading optimization reveals that 0.1-0.2 equivalents of coupling agents or bases provide optimal reaction rates without complicating purification procedures. Higher catalyst loadings increase reaction velocity but introduce additional impurities that require more extensive purification steps, ultimately reducing overall process efficiency [3].

pH control represents another critical optimization parameter, with acidic conditions (pH 3.0-4.5) promoting cyclization reactions and preventing base-catalyzed side reactions. Buffer systems using phosphate or acetate buffers maintain consistent pH throughout the reaction, ensuring reproducible results across different batches [10].

Substrate ratio optimization indicates that a 1:1.2 molar ratio of thiazole to acid derivative provides optimal conversion while minimizing excess reagent usage. Slow addition of the amine component prevents localized high concentrations that can lead to side product formation [4].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an innovative and environmentally sustainable approach to tizoxanide sulfate production, eliminating the need for organic solvents while achieving comparable or superior yields to conventional solution-phase methods. This approach utilizes mechanical energy to initiate and sustain chemical transformations through ball milling, grinding, or other mechanical activation techniques [11] [12].

Neat grinding techniques using agate mortars provide the simplest mechanochemical approach, requiring only manual grinding of solid reactants for 30-60 minutes. While this method produces amorphous products that may require subsequent crystallization, it offers advantages in terms of equipment simplicity and cost-effectiveness. The mechanical energy input breaks intermolecular interactions and creates fresh reactive surfaces, facilitating solid-state reactions that would otherwise require solvent mediation [13].

Liquid-assisted grinding represents a more sophisticated mechanochemical approach, utilizing minimal quantities of liquid additives (water, ethanol, or heptane) to facilitate crystal engineering and control product morphology. This technique typically employs ball mills operating at frequencies of 10-30 Hz for 15-120 minutes, producing crystalline eutectic mixtures with improved dissolution characteristics. The liquid additives act as lubricants and nucleation sites, promoting controlled crystallization while maintaining the environmental benefits of reduced solvent usage [11] [12].

Ball milling using planetary ball mills provides the highest energy input among mechanochemical techniques, operating at speeds of 400-600 rpm for 30-180 minutes. This approach generates sufficient mechanical energy to overcome activation barriers for solid-state reactions, producing crystalline products with high purity. The high-energy environment creates localized hot spots and pressure zones that facilitate bond formation and breaking without requiring external heating [14].

Vibratory milling offers an intermediate energy approach, utilizing oscillatory motion at frequencies of 20-50 Hz for extended periods (60-300 minutes). This technique provides consistent mixing and energy input while allowing for temperature control, making it suitable for thermally sensitive compounds. Optional liquid additives can be incorporated to influence product morphology and crystallinity [15].

The mechanochemical synthesis of nitazoxanide-saccharine eutectics demonstrates the versatility of this approach. Studies have shown that liquid-assisted grinding of nitazoxanide with saccharine produces binary eutectic mixtures with melting points near 176°C, significantly lower than the individual components. These eutectics exhibit improved dissolution rates and bioavailability characteristics compared to the parent nitazoxanide compound [11] [12].

Green Chemistry Considerations in Tizoxanide Sulfate Production

The implementation of green chemistry principles in tizoxanide sulfate production addresses environmental sustainability while maintaining synthetic efficiency and product quality. The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies, with particular emphasis on waste reduction, energy efficiency, and the use of renewable feedstocks [16].

Solvent elimination or replacement represents the most significant opportunity for green chemistry implementation. Traditional synthetic routes rely heavily on halogenated solvents such as dichloromethane, which pose environmental and health concerns. Water-based synthetic approaches, utilizing microwave-assisted heating, can achieve comparable yields while eliminating volatile organic compounds. These aqueous systems require careful pH control and the use of phase-transfer catalysts to maintain reaction efficiency [17].

Microwave-assisted synthesis exemplifies energy-efficient green chemistry approaches, reducing reaction times from hours to minutes while maintaining or improving yields. The selective heating mechanism of microwave irradiation provides more efficient energy transfer compared to conventional heating, resulting in reduced energy consumption per unit of product. Studies demonstrate that microwave-assisted synthesis of thiazolide compounds can achieve 83% yields in just 5 minutes, compared to several hours required for conventional heating methods [18].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation. The use of coupling reagents such as N,N′-carbonyldiimidazole improves atom economy compared to acid chloride methodologies by eliminating hydrogen chloride as a stoichiometric byproduct. These coupling approaches typically achieve atom economies exceeding 85%, compared to 60-70% for traditional acid chloride routes [3].

Catalyst design and selection emphasize the use of non-toxic, recyclable catalytic systems. Copper-catalyzed click chemistry approaches utilize catalytic quantities of copper salts with sodium ascorbate as a reducing agent, providing excellent functional group tolerance while maintaining environmental compatibility. The copper catalyst can be recovered and reused multiple times without significant loss of activity [3].

Renewable feedstock utilization involves the sourcing of starting materials from sustainable sources rather than petroleum-derived precursors. While 2-amino-5-nitrothiazole synthesis typically relies on synthetic routes, alternative biosynthetic approaches using engineered microorganisms show promise for sustainable production of thiazole building blocks [17].

Biodegradability assessment of synthetic intermediates and final products ensures environmental compatibility throughout the product lifecycle. Tizoxanide sulfate demonstrates favorable biodegradation characteristics due to the presence of hydrolyzable ester and amide bonds, facilitating environmental remediation in case of accidental release [19].

Purification Techniques and Quality Control Protocols

The purification of tizoxanide sulfate requires sophisticated analytical techniques due to the compound's structural complexity and the presence of closely related impurities. Multiple purification approaches have been developed, each offering specific advantages depending on the intended application and purity requirements [20] [10].

Recrystallization remains the most widely used purification technique for tizoxanide sulfate, utilizing dimethylformamide-water mixtures as the optimal solvent system. The hot filtration process removes insoluble impurities while controlled cooling promotes crystal formation with high purity (95-98%). Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, typically requiring 2-3 iterations with 80-90% recovery per cycle [21] [22].

Column chromatography using silica gel stationary phases provides superior purification efficiency (98-99% purity) but with reduced recovery rates (70-85%). Gradient elution systems utilizing ethyl acetate-hexane mixtures enable precise separation of structural analogs and synthetic intermediates. Flash chromatography techniques reduce purification time while maintaining separation efficiency, making this approach suitable for research-scale synthesis [3].

High-performance liquid chromatography purification represents the gold standard for analytical-grade material production, achieving purities exceeding 99%. C18 reversed-phase columns with acetonitrile-water mobile phases provide excellent resolution of tizoxanide sulfate from related compounds. UV detection at 240 nm enables real-time monitoring of purification efficiency and fraction collection [20] [9].

Solid-phase extraction using cation-exchange cartridges offers a rapid purification alternative for biological samples and crude reaction mixtures. This technique achieves 90-95% purity with 85-95% recovery while significantly reducing solvent consumption compared to liquid-liquid extraction methods. The method proves particularly valuable for high-throughput purification applications [20].

Micellar liquid chromatography represents an innovative purification approach utilizing sodium dodecyl sulfate micelles in aqueous mobile phases. This technique eliminates organic solvent requirements while achieving 95-98% purity with 90-95% recovery. The method demonstrates particular utility for pharmacokinetic studies and biological sample analysis [20] [10].

Quality control protocols for tizoxanide sulfate employ multiple analytical techniques to ensure product consistency and regulatory compliance. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the thiazole proton at 8.68-9.50 ppm and specific integration patterns confirming product identity [3].

Mass spectrometry analysis using electrospray ionization confirms molecular weight and fragmentation patterns, enabling identification of impurities and degradation products. High-resolution mass spectrometry provides elemental composition confirmation with accuracy better than 5 ppm [23].

Differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and crystalline form, essential parameters for pharmaceutical applications. These techniques identify polymorphic forms and assess thermal degradation pathways that may impact product stability [11].

X-ray powder diffraction provides crystallographic fingerprinting for polymorph identification and crystalline purity assessment. This technique proves particularly valuable for mechanochemically synthesized materials where multiple crystalline forms may coexist [11] [12].

High-performance liquid chromatography with tandem mass spectrometry detection enables quantitative analysis with detection limits of 0.016 μg/mL and quantification limits of 0.049 μg/mL. Method validation following International Council for Harmonisation guidelines ensures analytical reliability across different laboratories and testing conditions [20] [8].

Infrared spectroscopy provides functional group identification and purity assessment, with characteristic absorption bands for the nitro group (1520-1350 cm⁻¹), amide carbonyl (1650-1680 cm⁻¹), and sulfate ester linkages (1200-1000 cm⁻¹). This technique enables rapid identity confirmation and screening for common impurities [3].